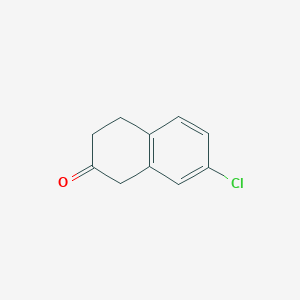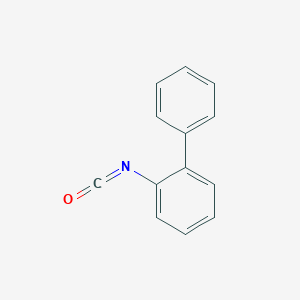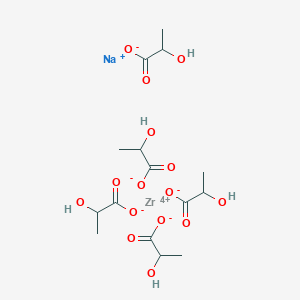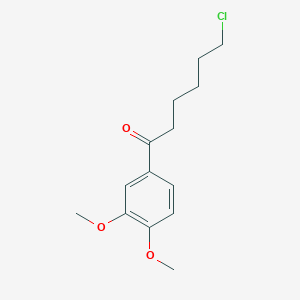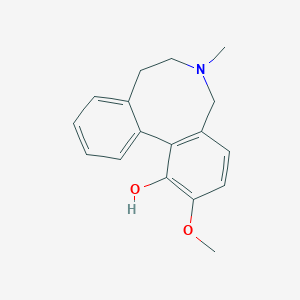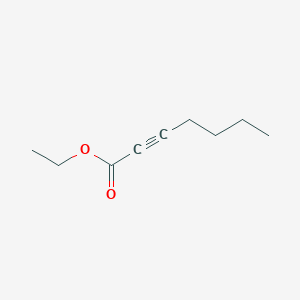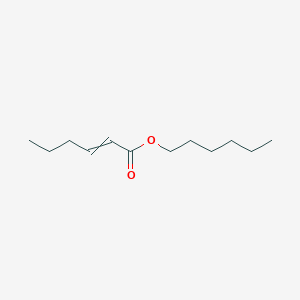![molecular formula C22H30O3 B097280 [(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate CAS No. 18468-20-7](/img/structure/B97280.png)
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate is a synthetic compound that has gained significant attention in scientific research. It is a member of the class of steroids and is commonly known as TMA. TMA has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of TMA is not fully understood. However, studies have suggested that TMA may exert its effects by modulating the activity of certain enzymes and receptors. For example, TMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. TMA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
TMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TMA can inhibit the proliferation of cancer cells and induce apoptosis. TMA has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In animal studies, TMA has been shown to reduce inflammation and improve glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. TMA is also relatively inexpensive compared to other compounds used in scientific research. However, TMA has some limitations. It is a synthetic compound, and its effects may not accurately reflect those of natural compounds. Additionally, TMA may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for TMA research. In medicine, TMA could be further investigated for its potential use as an anti-cancer and anti-inflammatory agent. In agriculture, TMA could be studied for its potential use as a plant growth regulator and as a natural pesticide. In industry, TMA could be investigated for its potential use as a polymer additive and as a surfactant. Additionally, the mechanism of action of TMA could be further elucidated to improve our understanding of its effects.
Métodos De Síntesis
The synthesis of TMA involves the reaction of 4,4-dimethylpent-2-ene with ethyl diazoacetate in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions, including hydrolysis, reduction, and acetylation, to obtain TMA. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
TMA has been studied extensively for its potential applications in various fields. In medicine, TMA has been investigated for its anti-inflammatory and anti-cancer properties. Studies have shown that TMA can inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, TMA has been studied for its potential use as a plant growth regulator. Studies have shown that TMA can promote root growth and increase crop yield. In industry, TMA has been investigated for its potential use as a polymer additive. Studies have shown that TMA can improve the mechanical properties of polymers.
Propiedades
Número CAS |
18468-20-7 |
|---|---|
Nombre del producto |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate |
Fórmula molecular |
C22H30O3 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate |
InChI |
InChI=1S/C22H30O3/c1-13(2)20-15-7-10-18-21(4,5)19(24)11-12-22(18,6)16(15)8-9-17(20)25-14(3)23/h8-9,13,18H,7,10-12H2,1-6H3/t18-,22+/m0/s1 |
Clave InChI |
KXLSWMLVILOOLJ-PGRDOPGGSA-N |
SMILES isomérico |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
SMILES canónico |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC(=O)C |
Sinónimos |
Acetic acid 14-isopropyl-3-oxopodocarpa-8,11,13-trien-13-yl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



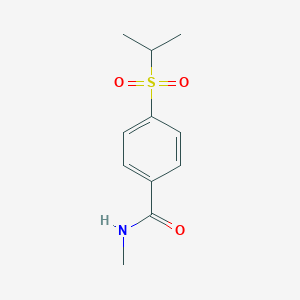
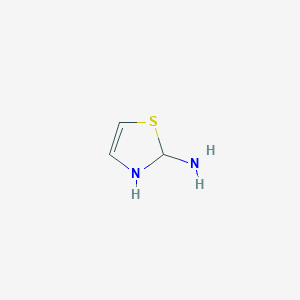
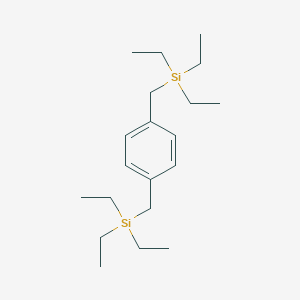
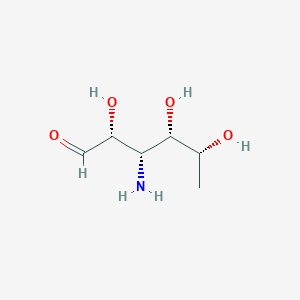
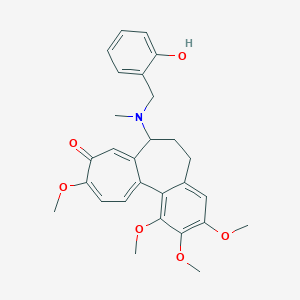
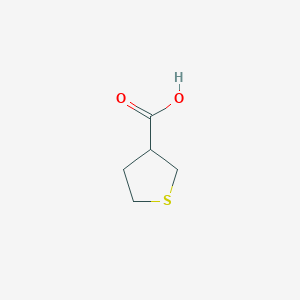
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
